3-甲基-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

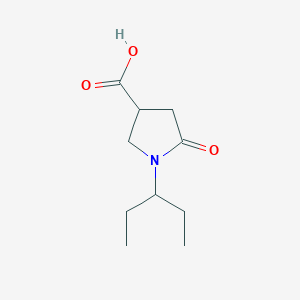

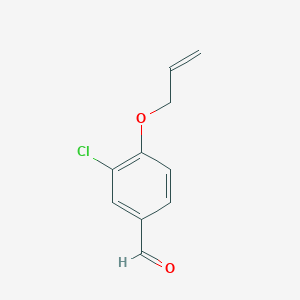

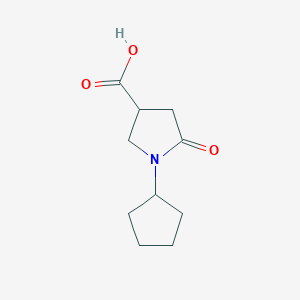

3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a compound that belongs to the class of tetrahydroquinazolines, which are heterocyclic compounds containing a quinazoline moiety that is partially saturated. These compounds are of interest due to their potential medicinal properties and their use as synthons in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of tetrahydroquinazoline derivatives can be achieved through several methods. One approach involves the Pictet-Spengler reaction, which is a method used to synthesize 1,2,3,4-tetrahydroisoquinoline derivatives, as described in the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid . Another method includes the Bischler-Nepieralski reaction, which is also used to construct the tetrahydroisoquinoline core . Additionally, liquid-phase synthesis has been developed for combinatorial libraries of new disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, which involves cyclization of substituted methyl anthranilates with isothiocyanates .

Molecular Structure Analysis

The molecular structure of tetrahydroquinazoline derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was confirmed by elemental analysis, NMR, LC/MS, and single crystal X-ray diffraction . The presence of strong intramolecular hydrogen bonds has been observed, which can influence the stability and reactivity of these compounds .

Chemical Reactions Analysis

Tetrahydroquinazoline derivatives can undergo various chemical reactions. For example, the S-alkylation of disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines with alkyl or aryl halides leads to the formation of 4-oxo-3,4-dihydroquinazoline-2-thioles . Additionally, the hydrolysis of certain quinazoline derivatives can lead to the formation of corresponding acids, which can be further utilized in the synthesis of new compound libraries .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinazoline derivatives are influenced by their molecular structure. The presence of substituents and functional groups can affect properties such as solubility, melting point, and reactivity. For example, the introduction of a methyl group at the 8-position of 4-oxoquinoline-3-carboxylic acids has been shown to influence their antibacterial activity . The crystal structure analysis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates provides insight into the molecular conformation and potential intermolecular interactions .

科学研究应用

合成组合化学文库

Ivachtchenko等人(2003年)的研究突出了3-甲基-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-羧酸在液相合成新的二取代4-氧代-2-硫代-1,2,3,4-四氢喹唑啉和三取代4-氧代-3,4-二氢喹唑啉-2-硫醇中的应用。该过程涉及用异硫氰酸酯环化取代的甲基蒽醌酸酯,或用一级胺或肼环化的取代2-(甲基羧基)苯基异硫氰酸酯。其重要性在于为组合化学应用(Ivachtchenko, Kovalenko, & Drushlyak, 2003)开发文库。

新型杂环化合物的创造

Britsun等人(2006年)展示了将3-氨基-2-硫代-1,2,3,4-四氢喹唑啉-4-酮转化为2-芳基-5H-[1,3,4]噻二唑并[2,3-b]喹唑啉-5-酮。这种转化对于创造具有多种应用的新型杂环化合物至关重要,这些应用可以在制药和材料科学中(Britsun, Esipenko, & Lozinskii, 2006)有广泛的应用。

在制药研究中的潜力

Rajasekaran,Rajamanickam和Darlinquine(2013年)的工作探讨了3-取代-2-硫代喹唑啉-4(3H)-酮衍生物的合成。这些化合物被评估其抗菌和抗癫痫活性,表明在制药研究中有潜在的应用,特别是在开发新的治疗剂(Rajasekaran, Rajamanickam, & Darlinquine, 2013)方面。

在抗癌研究中的作用

Gaber等人(2021年)的研究涉及合成1-[(芳基)(3-氨基-5-氧代吡唑啉-4-基)甲基]-2-氧代-1,2-二氢喹啉-3-羧酸衍生物,并对其在乳腺癌MCF-7细胞系中的测试。这突显了从3-甲基-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-羧酸衍生的化合物在抗癌研究中的潜力(Gaber, Alsanie, & Alhomrani, et al., 2021)。

安全和危害

There is no specific safety and hazard information available for “3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid”.

未来方向

The future directions for “3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” are not explicitly mentioned in the search results.

Please note that the information provided is based on the available data and there might be more comprehensive data in specialized databases or scientific literature.

属性

IUPAC Name |

3-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c1-12-8(13)6-3-2-5(9(14)15)4-7(6)11-10(12)16/h2-4H,1H3,(H,11,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTYTROLVDLRGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701152815 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-3-methyl-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701152815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |

CAS RN |

847783-61-3 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-3-methyl-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847783-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-3-methyl-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701152815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1275928.png)

acetic acid](/img/structure/B1275947.png)

![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)